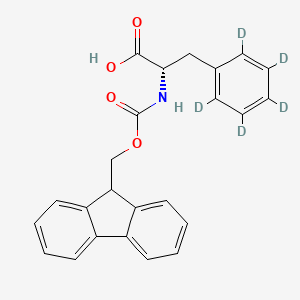

L-Phenyl-D5-alanine-N-fmoc

描述

L-Phenyl-D5-alanine-N-fmoc (PD5A-N-fmoc) is an amino acid derivative that is used in the synthesis of peptides and proteins. It is an important reagent in peptide synthesis, as it is used to introduce a phenyl group into a peptide chain. It is also used for the synthesis of peptide libraries and for the preparation of peptide-based drugs.

科学研究应用

Stable Isotope Labeling

L-Phenyl-D5-alanine-N-FMOC is a stable isotope-labeled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this context, L-Phenyl-D5-alanine-N-FMOC can be used to label peptides for mass spectrometry-based protein quantitation .

Proteomics Research

Proteomics is the large-scale study of proteins, particularly their structures and functions. L-Phenyl-D5-alanine-N-FMOC can be used in proteomics studies . It can help in the identification and quantification of proteins in complex biological samples, providing insights into cellular processes and disease mechanisms.

Solid Phase Peptide Synthesis

Solid Phase Peptide Synthesis (SPPS) is a method used to synthesize peptides. L-Phenyl-D5-alanine-N-FMOC is potentially useful for SPPS . The Fmoc group acts as a protective group for the amino acid during the synthesis process.

Biomolecular NMR

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a tool often used in structural biology. L-Phenyl-D5-alanine-N-FMOC can be used in Biomolecular NMR applications . The deuterium labeling (D5) can enhance the NMR signals, making it easier to interpret the data.

作用机制

Target of Action

L-Phenyl-D5-alanine-N-fmoc primarily targets the amino acid transporters and enzymes involved in protein synthesis. These targets play crucial roles in cellular metabolism and protein assembly, facilitating the incorporation of modified amino acids into peptides and proteins .

Mode of Action

The compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc (fluorenylmethyloxycarbonyl) group enhances the compound’s hydrophobicity and aromaticity, promoting its association with the target proteins and enzymes . This interaction can lead to changes in the conformation and activity of these proteins, affecting their function in protein synthesis.

Biochemical Pathways

L-Phenyl-D5-alanine-N-fmoc affects the protein synthesis pathway by being incorporated into nascent peptides. This incorporation can alter the structure and function of the resulting proteins, potentially affecting downstream pathways such as signal transduction , metabolic regulation , and cellular communication . The presence of the Fmoc group can also influence the self-assembly of peptides into higher-order structures, impacting cellular processes.

Pharmacokinetics

The pharmacokinetics of L-Phenyl-D5-alanine-N-fmoc involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrophobic nature aids in its absorption through cellular membranes. Once inside the cell, it is distributed to various cellular compartments where it can be incorporated into proteins. The metabolism of the compound involves the removal of the Fmoc group, which can be catalyzed by cellular enzymes. The excretion of the compound and its metabolites occurs through renal and hepatic pathways .

Result of Action

At the molecular level, the incorporation of L-Phenyl-D5-alanine-N-fmoc into proteins can lead to structural modifications that affect protein stability, function, and interactions. These changes can influence cellular processes such as enzyme activity , signal transduction , and cellular communication . At the cellular level, these modifications can result in altered cell behavior, including changes in cell growth , differentiation , and response to external stimuli .

Action Environment

The action of L-Phenyl-D5-alanine-N-fmoc is influenced by environmental factors such as pH, temperature, and the presence of other molecules. The compound’s stability and efficacy can be affected by the pH of the environment, as extreme pH levels can lead to the hydrolysis of the Fmoc group. Temperature changes can also impact the compound’s interaction with its targets, as higher temperatures may enhance its hydrophobic interactions. Additionally, the presence of other molecules, such as ions and cofactors, can modulate the compound’s activity and stability .

属性

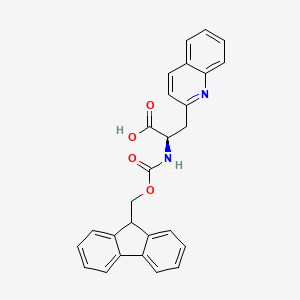

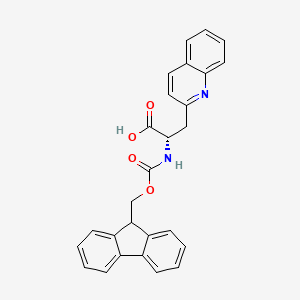

IUPAC Name |

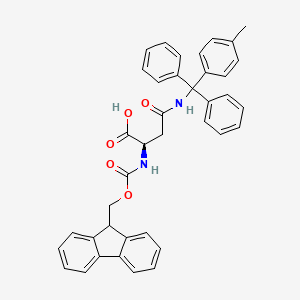

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-XFTMQEPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192525 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenyl-D5-alanine-N-fmoc | |

CAS RN |

225918-67-2 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)